3-(3-Hydroxypyridin-2-yl)benzaldehyde
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Overview
Description
3-(3-Hydroxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉NO₂ It consists of a benzaldehyde moiety substituted with a hydroxypyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 3-hydroxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(3-Hydroxypyridin-2-yl)benzoic acid.
Reduction: 3-(3-Hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypyridin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The hydroxyl group on the pyridine ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxypyridin-2-yl)benzoic acid
- 3-(3-Hydroxypyridin-2-yl)benzyl alcohol
- 3-(3-Hydroxypyridin-2-yl)benzamide
Uniqueness
3-(3-Hydroxypyridin-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
3-(3-hydroxypyridin-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJESLFKUEXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682558 |
Source
|
Record name | 3-(3-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-73-3 |
Source
|
Record name | 3-(3-Hydroxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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